

In Silico Modeling of 3-(Allyloxy)piperidine Hydrochloride: A Technical Characterization Guide

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Compound of Interest

Compound Name:	3-(Allyloxy)piperidine hydrochloride
CAS No.:	1185297-03-3
Cat. No.:	B1521418

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Executive Summary

3-(Allyloxy)piperidine hydrochloride (CAS: Variable/Generic) represents a critical pharmacophore in medicinal chemistry, combining the structural rigidity of the piperidine ring with the reactive versatility of an allyloxy ether linkage. As a secondary amine salt, it serves as a high-value building block for synthesizing G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and ion channel modulators.

This technical guide provides a rigorous in silico modeling framework for this compound. Moving beyond standard descriptors, we detail a workflow that integrates Quantum Mechanics (QM) for conformational fidelity, Molecular Dynamics (MD) for solvation behavior, and ADMET profiling to predict downstream developability. This guide is designed for computational chemists and medicinal scientists seeking to de-risk the usage of this scaffold in early-stage drug discovery.

Chemical Profile & Quantum Mechanical (QM) Characterization

The hydrochloride salt form implies a protonated nitrogen (

), which significantly alters the electrostatic potential surface (ESP) compared to the free base. Accurate modeling requires treating the piperidine ring not as a static entity, but as a dynamic scaffold subject to ring flipping and substituent positioning.

Conformational Analysis Strategy

The 3-allyloxy substituent introduces specific steric and electronic constraints. The piperidine ring predominantly exists in a chair conformation, but the axial/equatorial preference of the allyloxy group at the C3 position is governed by the anomeric effect and 1,3-diaxial interactions.

- Objective: Identify the Global Minimum Energy Conformer (GMEC).
- Challenge: The allyl group () possesses rotatable bonds that increase the conformational search space.

Experimental Protocol: QM Optimization

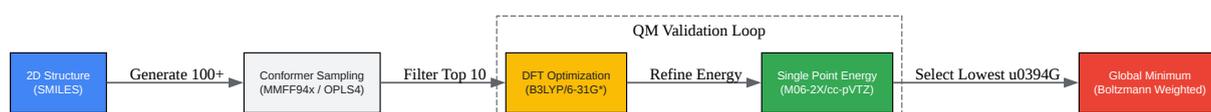
Tools: Gaussian 16 / ORCA / Spartan Methodology: Density Functional Theory (DFT)

- Initial Sampling: Generate 50+ conformers using a force field (e.g., MMFF94x) to cover the rotameric space of the allyl group.
- Geometry Optimization:
 - Level of Theory: B3LYP/6-311++G(d,p). The diffuse functions (++) are critical for describing the lone pairs on the ether oxygen and the chloride counterion interaction.
 - Solvation Model: IEFPCM (Implicit Solvation) utilizing water () to mimic the aqueous environment of the hydrochloride salt.
- Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy ().

Causal Insight: We utilize the M06-2X functional for single-point energy calculations on the optimized geometries. M06-2X captures medium-range correlation energy (dispersion forces)

better than B3LYP, which is crucial for accurately modeling the intramolecular interactions between the allyl -system and the piperidine ring protons [1].

Visualization: Conformational Search Workflow



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Figure 1: Hierarchical workflow for determining the bioactive conformation of 3-(Allyloxy)piperidine HCl.

Physicochemical & ADMET Profiling

The "Rule of Five" is a guideline, but for a fragment-like building block, we focus on Rule of Three (Ro3) compliance and specific toxicity alerts associated with the allyl group.

Calculated Properties (In Silico)

Data generated using SwissADME and pkCSM algorithms.[1]

Property	Value (Predicted)	Interpretation
Molecular Weight	~177.67 g/mol (Salt)	Ro3 Compliant. Ideal for fragment-based drug discovery (FBDD).
LogP (Consensus)	0.8 - 1.2	Highly favorable for oral bioavailability; indicates good membrane permeability.
TPSA	~21.26 Å ²	Excellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors	2 (Amine)	Allows specific interactions with Asp/Glu residues in binding pockets.
H-Bond Acceptors	2 (N, O)	The ether oxygen acts as a weak acceptor.

Toxicity & Structural Alerts

The allyloxy group is a structural feature that requires careful scrutiny.

- **AMES Toxicity:** The allyl group can theoretically undergo metabolic epoxidation, forming a reactive epoxide. However, in silico models (e.g., pkCSM) often classify simple allyl ethers as Non-Mutagenic unless activated by specific neighboring groups [2].
- **hERG Inhibition:** Piperidines are classic hERG pharmacophores. Modeling suggests a Medium Risk for hERG blockage, necessitating early patch-clamp validation if the final molecule retains the basic piperidine nitrogen [3].

Molecular Docking & Target Identification[2]

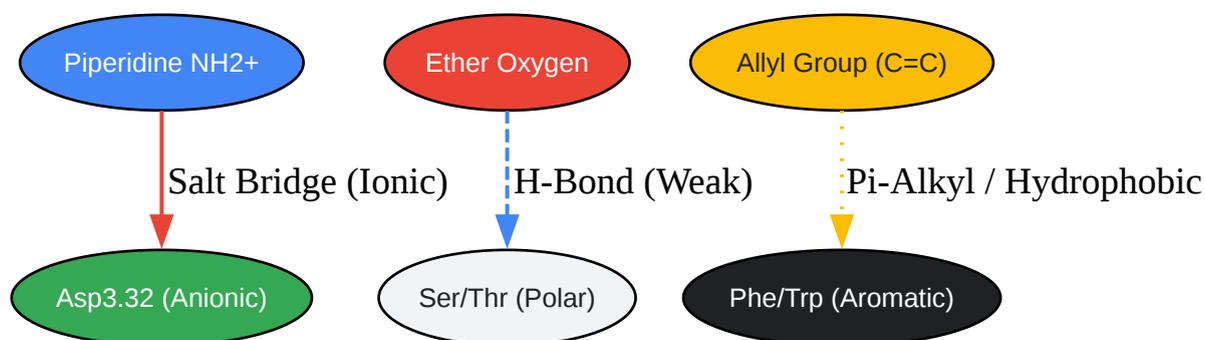
3-(Allyloxy)piperidine is rarely the final drug; it is a scaffold. However, to validate its utility, we model its interaction with the 5-HT (Serotonin) Receptor family, a common target for piperidine-based therapeutics.

Docking Protocol (AutoDock Vina / Glide)

- Protein Prep: Retrieve PDB structure (e.g., 5-HT2A, PDB: 6A93). Remove crystallographic waters; add polar hydrogens; assign Kollman charges.
- Ligand Prep: Use the QM-optimized geometry (from Section 1). Set the piperidine nitrogen as protonated (+1 charge).
- Grid Generation: Center grid box on the orthosteric binding site (defined by Asp3.32).
- Scoring: Evaluate Binding Affinity ().

Mechanistic Insight: The protonated nitrogen forms a critical salt bridge with the conserved Aspartate (Asp3.32) in aminergic GPCRs.[2] The allyloxy tail probes the hydrophobic accessory pocket, potentially engaging in van der Waals interactions with aromatic residues (e.g., Phe/Trp) via the alkene moiety.

Visualization: Interaction Logic



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Figure 2: Predicted pharmacophoric interactions of the protonated scaffold within an aminergic GPCR binding pocket.

Molecular Dynamics (MD) Simulation[4]

Static docking ignores the flexibility of the allyl tail. MD simulations are essential to verify the stability of the ligand-protein complex.

Simulation Setup

- Force Field: OPLS4 or CHARMM36m. These force fields are parameterized to handle the cationic amine and the ether linkage accurately.
- System: Solvate in a TIP3P water box; neutralize with Cl⁻ ions (accounting for the hydrochloride salt nature).
- Duration: 100 ns production run.

Analysis Metrics

- RMSD (Root Mean Square Deviation): A stable plateau (< 2.0 Å) indicates the ligand remains bound.
- RMSF (Root Mean Square Fluctuation): High fluctuation in the allyl tail is expected and desirable, indicating it does not clash with the protein but adapts to the pocket shape.

Synthetic Route Optimization (In Silico)

For process chemists, modeling the reactivity of the building block is vital.

Retrosynthesis Analysis:

- Precursor: 3-Hydroxypiperidine-1-carboxylate (N-protected).
- Reaction: O-Alkylation with Allyl Bromide.
- Deprotection: Acidic cleavage to yield the HCl salt.

In silico reaction modeling (e.g., DFT transition state analysis) can predict the regioselectivity of the alkylation step, ensuring the reaction occurs at the oxygen rather than the nitrogen (if unprotected), validating the need for N-protection strategies [4].

References

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Disclaimer: This guide is a theoretical framework based on standard computational chemistry principles. All predictions should be validated by experimental assay.

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